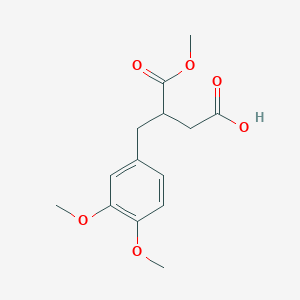

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid

Description

Properties

IUPAC Name |

3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O6/c1-18-11-5-4-9(7-12(11)19-2)6-10(8-13(15)16)14(17)20-3/h4-5,7,10H,6,8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKYOILHCYHSCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC(CC(=O)O)C(=O)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid typically involves multiple steps. One common method starts with the reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol. This is followed by the formation of a chloride derivative from 4-methoxy-4-oxobutanoic acid, which is then esterified with 3,4-dimethoxybenzyl alcohol .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid can undergo several types of chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The carbonyl group in the butanoic acid moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidizing methoxy groups.

Reduction: Sodium borohydride is often used for reducing carbonyl groups to alcohols.

Substitution: Various nucleophiles can be used to substitute methoxy groups, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy groups and benzyl moiety play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Key Substituents/Functional Groups | Molar Mass (g/mol) |

|---|---|---|---|---|

| 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid | Not explicitly listed | C₁₅H₂₀O₇ | 3,4-Dimethoxybenzyl, 4-methoxy-4-oxobutanoic acid | 336.32 (calculated) |

| 4-(3,4-Dimethoxyphenyl)-2,2-dimethyl-4-oxobutanoic acid | 862578-42-5 | C₁₄H₁₈O₅ | 3,4-Dimethoxyphenyl, 2,2-dimethyl-4-oxobutanoic acid | 278.29 (calculated) |

| 4-Methoxy-2,3,3-trimethyl-4-oxobutanoic acid | 143731-19-5 | C₈H₁₄O₄ | Methoxy, trimethyl-4-oxobutanoic acid | 174.19 |

| 4-[(4-Methoxybenzyl)amino]-4-oxobutanoic acid | Not explicitly listed | C₁₂H₁₅NO₄ | 4-Methoxybenzylamino, 4-oxobutanoic acid | 237.26 |

Key Observations:

- Functional Group Impact: The 4-oxobutanoic acid moiety in all compounds confers acidity (pKa ~3–4), but the addition of methoxy groups in the benzyl or phenyl rings (e.g., 3,4-dimethoxybenzyl) enhances lipophilicity and may influence bioavailability .

Pharmacological and Industrial Relevance

- 4-Methoxy-2,4-dioxobutanoic acid: Simpler analogs like this are often intermediates in fine chemical synthesis, contrasting with the more complex benzyl-substituted derivatives .

Q & A

Basic: What are the key considerations for synthesizing 3-(3,4-Dimethoxybenzyl)-4-methoxy-4-oxobutanoic acid with high purity?

Methodological Answer:

The synthesis of this compound requires careful control of reaction conditions and purification steps. For example, intermediates like 4-methoxy-4-oxobutanoic acid must be thoroughly dried to avoid methanol residues, which can interfere with subsequent reactions. Methanol detection can be achieved via H NMR (δ 3.68 ppm for OCH groups) . Multi-step syntheses often involve:

- Protection/deprotection strategies for functional groups (e.g., methoxy and benzyl moieties).

- Solvent selection (e.g., anhydrous dichloromethane or THF) to minimize side reactions.

- Chromatographic purification (e.g., silica gel column chromatography) to isolate the final product.

Advanced intermediates should be verified using HPLC and NMR to ensure purity before proceeding .

Basic: Which spectroscopic methods are essential for confirming the structural integrity of this compound?

Methodological Answer:

A combination of techniques is critical:

- H and C NMR : To confirm substituent positions (e.g., methoxy groups at δ 3.6–3.8 ppm, aromatic protons in the dimethoxybenzyl group) and backbone structure .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHO for the target compound).

- Infrared (IR) spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm) and hydroxyl (OH) bands if present.

Cross-referencing with PubChem or NIST data ensures accuracy .

Basic: How should researchers handle and store this compound to prevent degradation?

Methodological Answer:

- Storage : Under inert atmosphere (argon or nitrogen) at –20°C to avoid hydrolysis of ester/ketone groups.

- Handling : Use gloves and protective eyewear to prevent skin/eye contact. Avoid exposure to moisture or strong bases, which may cleave methoxy/benzyl groups .

- Stability testing : Monitor via periodic NMR or HPLC to detect decomposition (e.g., ester hydrolysis).

Advanced: How do the electronic effects of the 3,4-dimethoxybenzyl group influence the compound’s reactivity?

Methodological Answer:

The electron-donating methoxy groups on the benzyl ring enhance resonance stabilization, directing electrophilic substitution reactions to specific positions. For example:

- Nucleophilic attacks on the ketone group (4-oxobutanoic acid moiety) may be hindered due to steric and electronic effects from the dimethoxybenzyl substituent.

- Reactivity in cross-coupling reactions : The benzyl group’s electron-rich nature could facilitate palladium-catalyzed couplings (e.g., Suzuki-Miyaura) if boronic acid derivatives are synthesized .

Computational studies (DFT) can model charge distribution to predict reaction sites .

Advanced: What methodologies resolve contradictions between experimental and computational data for this compound?

Methodological Answer:

- Data reconciliation : Compare experimental H NMR shifts with simulated spectra (e.g., using ACD/Labs or Gaussian software). Discrepancies may arise from solvent effects or conformational flexibility.

- X-ray crystallography : Resolves ambiguities in stereochemistry or crystal packing effects not captured in simulations.

- Dynamic NMR : Detects rotameric equilibria or tautomerism in solution that static models miss .

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Stepwise monitoring : Use TLC or in-situ IR to track intermediate formation.

- Catalyst optimization : For example, employ Lewis acids (e.g., BF-OEt) to activate carbonyl groups in condensation steps.

- Temperature control : Maintain reactions between 25–80°C to balance kinetics and side-product formation .

- Workflow table :

| Step | Key Parameters | Yield Optimization Strategy |

|---|---|---|

| Benzylation | Solvent: DMF, 60°C | Use excess 3,4-dimethoxybenzyl chloride |

| Esterification | Catalyst: HSO, reflux | Remove water via Dean-Stark trap |

| Purification | Column chromatography (hexane:EtOAc) | Gradient elution to separate polar byproducts |

Advanced: What are the biological implications of structural modifications to this compound?

Methodological Answer:

- Structure-activity relationship (SAR) studies : Modify the benzyl or methoxy groups to assess effects on bioactivity (e.g., enzyme inhibition). For example, replacing methoxy with hydroxy groups may alter solubility and binding affinity.

- Metabolic stability assays : Incubate derivatives with liver microsomes to evaluate oxidative degradation.

- In silico docking : Predict interactions with target proteins (e.g., kinases) using AutoDock or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.